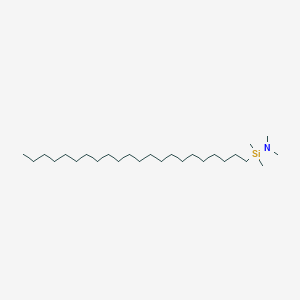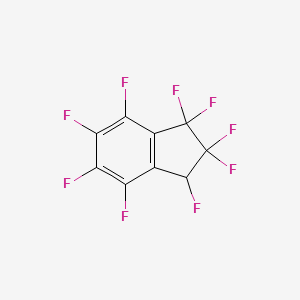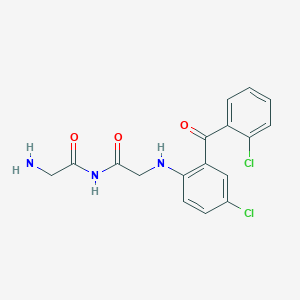
4-Methyl-1,4-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4-diphenylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method includes the reaction of phenylhydrazine with acetylacetone under acidic conditions, followed by cyclization to form the pyrazolidine ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield dihydropyrazolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazolidine-3,5-dione derivatives.
Reduction: Formation of dihydropyrazolidine derivatives.
Substitution: Formation of halogenated pyrazolidine derivatives.
Scientific Research Applications
4-Methyl-1,4-diphenylpyrazolidine-3,5-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief . The compound also affects signaling pathways involved in cellular processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidine-3,5-dione structure.
Sulfinpyrazone: Another pyrazolidine derivative used for its uricosuric properties.
Feprazone: An analgesic and anti-inflammatory drug with a related structure.
Uniqueness: 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its distinct pharmacological profile and make it a valuable compound for research and development .
Properties
CAS No. |
75785-30-7 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-methyl-1,4-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2/c1-16(12-8-4-2-5-9-12)14(19)17-18(15(16)20)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19) |
InChI Key |
LCSSQNCNHGUPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


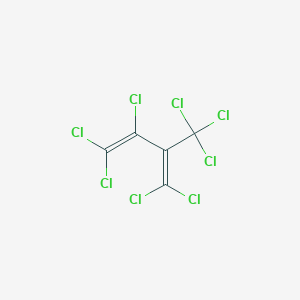
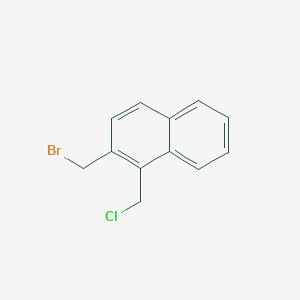
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
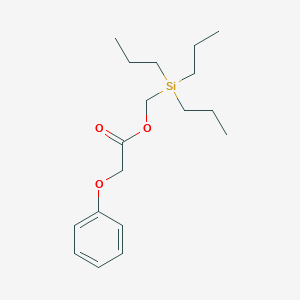
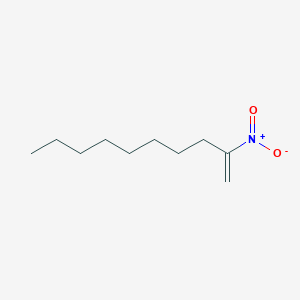
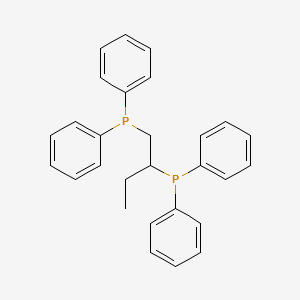
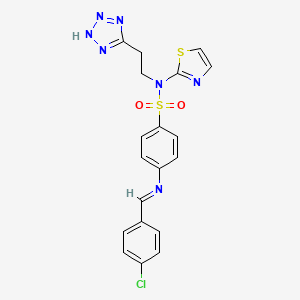
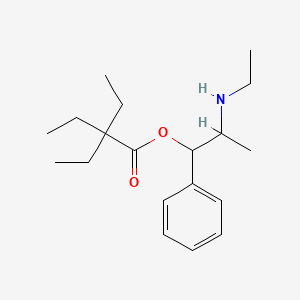
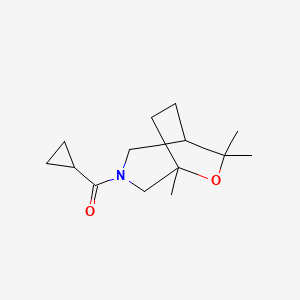
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
